8-Azido-p3A3 8-Azido-p3A3
Brand Name: Vulcanchem
CAS No.: 117146-01-7
VCID: VC20879007
InChI: InChI=1S/C30H37N24O25P5/c31-19-9-22(40-3-37-19)52(6-43-9)25-15(58)12(55)7(72-25)1-29(75-81(64,65)77-83(68,69)79-84(70,71)78-82(66,67)76-80(61,62)63,2-8-13(56)16(59)26(73-8)53-23-10(20(32)38-4-41-23)44-28(53)46-49-34)18-14(57)17(60)27(74-18)54-24-11(21(33)39-5-42-24)45-30(54,47-50-35)48-51-36/h3-8,13-14,16-18,25-27,45,55-60H,1-2H2,(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,31,37,40)(H2,32,38,41)(H2,33,39,42)(H2,61,62,63)/t7-,8-,13-,14+,16-,17-,18+,25-,26-,27-,29?/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Molecular Formula: C30H37N24O25P5
Molecular Weight: 1288.6 g/mol

8-Azido-p3A3

CAS No.: 117146-01-7

Cat. No.: VC20879007

Molecular Formula: C30H37N24O25P5

Molecular Weight: 1288.6 g/mol

* For research use only. Not for human or veterinary use.

8-Azido-p3A3 - 117146-01-7

Specification

CAS No. 117146-01-7
Molecular Formula C30H37N24O25P5
Molecular Weight 1288.6 g/mol
IUPAC Name [1-[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[(2S,3S,4R,5R)-5-(6-amino-8,8-diazido-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-3-[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]propan-2-yl] [hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C30H37N24O25P5/c31-19-9-22(40-3-37-19)52(6-43-9)25-15(58)12(55)7(72-25)1-29(75-81(64,65)77-83(68,69)79-84(70,71)78-82(66,67)76-80(61,62)63,2-8-13(56)16(59)26(73-8)53-23-10(20(32)38-4-41-23)44-28(53)46-49-34)18-14(57)17(60)27(74-18)54-24-11(21(33)39-5-42-24)45-30(54,47-50-35)48-51-36/h3-8,13-14,16-18,25-27,45,55-60H,1-2H2,(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,31,37,40)(H2,32,38,41)(H2,33,39,42)(H2,61,62,63)/t7-,8-,13-,14+,16-,17-,18+,25-,26-,27-,29?/m1/s1
Standard InChI Key NUONZANRSLHAQW-WEQVSLHESA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(C[C@@H]7C(=C([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C(N2)(N=[N+]=[N-])N=[N+]=[N-])C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5N=[N+]=[N-])N)O)O)(CC7C(=C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Introduction

Structural Characteristics and Chemical Properties

8-Azido-p3A3 is a modified trimer of adenosine with an azide (-N₃) group positioned at the 8-position of the adenine ring. The compound has a molecular formula of C30H37N24O25P5 and a molecular weight of 1288.6 g/mol. Its structure features three adenosine units connected by phosphodiester bonds, with the distinctive azide modification providing unique photoreactive properties that facilitate its use in bioconjugation and photoaffinity labeling studies.

Physical and Chemical Properties

The physical and chemical properties of 8-Azido-p3A3 are influenced by its azide functional group, which introduces both photoreactivity and the potential for click chemistry applications. When exposed to ultraviolet light, the azide group in 8-Azido-p3A3 forms a reactive nitrene intermediate that can form covalent bonds with nearby molecules, making it valuable for photoaffinity labeling experiments .

PropertyValue
Molecular FormulaC30H37N24O25P5
Molecular Weight1288.6 g/mol
AppearanceColorless to slightly yellow solution
SolubilityWater-soluble
PhotoreactivityReactive upon UV irradiation
Storage Conditions-20°C, protected from light
Shelf LifeApproximately 12 months when properly stored

Synthesis and Preparation Methods

Enzymatic Synthesis

The preparation of 8-Azido-p3A3 typically involves enzymatic synthesis methods. According to research findings, 8-azido trimer 5'-triphosphate photoprobes can be enzymatically synthesized from [α-32P]8-azidoATP by 2-5A synthetase from rabbit reticulocyte lysates . This enzymatic approach allows for the precise incorporation of the azide group at the 8-position of the adenine ring.

The synthesis process generally follows these steps:

  • Preparation of 8-azidoATP precursor

  • Enzymatic polymerization using 2-5A synthetase

  • Purification of the resulting 8-Azido-p3A3 compound

Structural Confirmation

After synthesis, the structural determination of 8-Azido-p3A3 is accomplished through enzymatic hydrolyses with T2 RNase, snake venom phosphodiesterase, and bacterial alkaline phosphatase. The hydrolysis products are then identified using High-Performance Liquid Chromatography (HPLC) and Polyethyleneimine (PEI)-cellulose Thin-Layer Chromatography (TLC) analyses, confirming the successful synthesis of the compound .

Biochemical Functions and Interactions

Interaction with RNase L

One of the most significant biochemical properties of 8-Azido-p3A3 is its ability to interact with RNase L, an important enzyme in the cellular antiviral response pathway. Research has demonstrated that 8-Azido-p3A3 can displace p3A4[32P]pCp from RNase L with an affinity equivalent to p3A3, exhibiting an IC50 value of approximately 2 × 10⁻⁹ M in radiobinding assays .

CompoundIC50 Value (Radiobinding Assay)Activation of RNase L (Core-Cellulose Assay)
8-Azido-p3A32 × 10⁻⁹ M50% activation at 7 × 10⁻⁹ M
p3A3 (non-modified)2 × 10⁻⁹ MSimilar activation profile

RNase L Activation

Beyond binding to RNase L, 8-Azido-p3A3 has been shown to activate RNase L to hydrolyze poly(U)[32P]pCp 50% at a concentration of 7 × 10⁻⁹ M in core-cellulose assays. Additionally, both 8-azido photoprobes and authentic p3A3 activate RNase L to cleave 28S and 18S rRNA to specific cleavage products at concentrations of 10⁻⁹ M in rRNA cleavage assays .

Applications in Biochemical Research

Photoaffinity Labeling

The primary application of 8-Azido-p3A3 is in photoaffinity labeling, a technique used to identify and characterize protein-nucleotide interactions. The photoreactive azide group, when exposed to UV light, forms a reactive nitrene that can covalently bind to nearby molecules, allowing researchers to identify binding partners and characterize binding sites .

Research has shown that 8-Azido-p3A3 can be used to investigate the nucleotide binding site(s) of RNase L and other 2-5A binding proteins in extracts of interferon-treated cells. Notably, photolabeling experiments with 8-Azido-p3A3 have revealed distinct patterns compared to other azido photoprobes. While 2-azido adenylate trimer 5'-triphosphate photolabels only one polypeptide with a molecular weight of 185,000, the 8-azido version (8-Azido-p3A3) covalently photolabels six polypeptides with molecular weights of 46,000, 63,000, 80,000, 89,000, 109,000, and 158,000 .

Study of RNA-Protein Interactions

8-Azido-p3A3 serves as a valuable tool for studying RNA-protein interactions, particularly in the context of the 2-5A system involved in the cellular antiviral response. By using this compound as a photoprobe, researchers can identify proteins that interact with 2-5A oligonucleotides and characterize the nature of these interactions .

Click Chemistry Applications

The azide group in 8-Azido-p3A3 makes it compatible with click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the conjugation of 8-Azido-p3A3 with alkyne-bearing molecules, facilitating applications such as fluorescent labeling, biotin tagging, and biomolecule crosslinking .

Click Chemistry TypeReaction PartnerApplication
CuAACTerminal alkynesBioconjugation, requiring Cu(I) catalyst
SPAACCyclooctynes (e.g., DBCO)Copper-free bioconjugation

Comparative Analysis with Related Compounds

Comparison with Other Azido-Modified Nucleotides

Understanding 8-Azido-p3A3 in the context of related compounds provides valuable insights into its unique properties and applications. Below is a comparative analysis of 8-Azido-p3A3 with similar azido-modified nucleotides:

CompoundMolecular Weight (g/mol)Primary ApplicationsKey Characteristics
8-Azido-p3A31288.6Photoaffinity labeling of RNase L, studying 2-5A systemTrimer structure, azide at 8-position of adenine
8-Azido-ATP548.19RNA 3'-end labeling, ATP binding studiesSingle nucleotide, triphosphate form
8-Azido-AMP388.23AMP binding protein studiesSingle nucleotide, monophosphate form
2-Azido-ATPSimilar to 8-Azido-ATPAlternative photolabelingAzide at 2-position offers different labeling pattern

The positioning of the azide group significantly influences the photolabeling patterns and binding properties. While 8-Azido-p3A3 has shown the ability to photolabel multiple polypeptides, compounds with azide groups at different positions, such as 2-azido derivatives, demonstrate distinct labeling patterns, highlighting the importance of azide positioning in determining specificity .

Functional Comparisons

Research has shown that 8-Azido-ATP can be incorporated into RNA by 3'-end labeling with Poly(A) Polymerase, creating modified mRNA ready for labeling with alkyne or DBCO-containing reaction partners . This functionality is complementary to the role of 8-Azido-p3A3 in photoaffinity labeling and suggests potential applications in RNA modification and labeling.

Unlike simpler azido-modified nucleotides, 8-Azido-p3A3's trimeric structure mirrors that of natural 2-5A, allowing it to interact with the 2-5A system components with high affinity. This makes it particularly valuable for studying the 2-5A system and related antiviral pathways .

Experimental Techniques and Protocols

Photoaffinity Labeling Protocol

The following protocol outlines a general approach for using 8-Azido-p3A3 in photoaffinity labeling experiments:

  • Prepare protein sample (e.g., cell extract containing RNase L) in appropriate buffer

  • Add 8-Azido-p3A3 to a final concentration of 10⁻⁹ to 10⁻⁸ M

  • Incubate in the dark at 4°C for 30 minutes to allow binding

  • Expose to UV light (typically 254-366 nm) for 5-15 minutes to activate the azide group

  • Analyze the labeled proteins using SDS-PAGE and autoradiography (if using radiolabeled compound) or mass spectrometry

To verify specificity, control experiments should include competition with non-modified p3A3 or other competitors to demonstrate specific binding to the target sites .

Enzymatic Activity Assays

When studying the effect of 8-Azido-p3A3 on RNase L activity, researchers typically employ RNA cleavage assays. These assays measure the ability of RNase L, activated by 8-Azido-p3A3, to cleave specific RNA substrates:

  • Incubate RNase L with varying concentrations of 8-Azido-p3A3

  • Add RNA substrate (e.g., poly(U)[32P]pCp or rRNA)

  • Allow reaction to proceed at 30°C for 30 minutes

  • Analyze RNA cleavage products by gel electrophoresis and quantify to determine the level of RNase L activation

Current Research and Future Directions

Recent Advances

Recent research has expanded the applications of azido-modified nucleotides beyond traditional photoaffinity labeling. The integration of click chemistry with photoaffinity labeling using compounds like 8-Azido-p3A3 has opened new possibilities for capturing and identifying binding partners with improved specificity and efficiency .

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